Dodec-5-EN-1-amine
Description
Contextualization of Dodec-5-EN-1-amine within Unsaturated Aliphatic Amine Chemistry
This compound is an organic compound classified as an unsaturated aliphatic amine. This classification stems from its molecular structure, which features a twelve-carbon (dodec-) chain, a double bond (en) at the fifth carbon, and a primary amine (-NH2) functional group at the first carbon. Aliphatic amines are derivatives of ammonia (B1221849) where at least one hydrogen atom has been replaced by an alkyl group. researchgate.net The presence of the carbon-carbon double bond makes it "unsaturated," introducing a site of reactivity that is not present in its saturated counterpart, dodecylamine (B51217). nih.gov
Unsaturated aliphatic amines are a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. researchgate.netbohrium.com The dual functionality of the amine group (basic and nucleophilic) and the alkene group (susceptible to addition reactions) allows for a rich and diverse range of chemical transformations. Research into unsaturated aliphatic amines often focuses on developing new synthetic methodologies, exploring their reactivity, and applying them as building blocks for materials, pharmaceuticals, and agrochemicals. chimicatechnoacta.runih.gov
Significance of this compound in Current Chemical Research Trajectories
While this compound itself is a specific and less commonly studied compound compared to some other amines, its structure is representative of molecules that are of interest in several research areas. The study of such long-chain unsaturated amines contributes to the broader understanding of pheromone chemistry, as many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters, which can be synthesized from or converted to amines. mdpi.comresearchgate.netmolnova.com
Furthermore, the development of synthetic routes to compounds like this compound is relevant to the field of organic synthesis. acs.orglibretexts.org Researchers are continually seeking more efficient and stereoselective methods for preparing bifunctional molecules. The synthesis of specific isomers (E or Z) of this compound, for instance, would rely on stereocontrolled reactions, a persistent challenge and a major focus in modern organic chemistry. The reactivity of the amine and alkene groups in a single molecule also allows for the investigation of intramolecular reactions and the synthesis of novel heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
106344-54-1 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
dodec-5-en-1-amine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-13H2,1H3 |
InChI Key |
VTDBSMDIIGPVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dodec 5 En 1 Amine
Strategies for the Construction of the Dodec-5-EN-1-amine Carbon Skeleton
The assembly of the twelve-carbon chain with a specific double bond at the C5 position is a key challenge. Modern organic synthesis offers several powerful methods to achieve this, including olefin metathesis, classical olefination reactions, and the selective reduction of alkyne precursors.
Olefin Metathesis Approaches
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal alkylidene complexes. apeiron-synthesis.comwikipedia.org For the synthesis of this compound's backbone, a cross-metathesis reaction is a viable strategy. sigmaaldrich.com This intermolecular reaction would involve coupling two smaller, functionalized olefins.
A potential pathway involves the cross-metathesis of 1-heptene (B165124) with a protected 5-aminopent-1-ene derivative. The use of a protecting group on the amine, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is essential to prevent interference with the metathesis catalyst. Grubbs' or Schrock's catalysts are commonly employed for such transformations, offering high functional group tolerance. libretexts.org The reaction is driven by entropic factors, often with the release of a volatile byproduct like ethylene. wikipedia.org
Table 1: Overview of Olefin Metathesis for Dodec-5-ene Backbone Synthesis
| Reactant 1 | Reactant 2 | Catalyst Example | Key Feature |
|---|---|---|---|
| 1-Heptene | N-Boc-5-aminopent-1-ene | Grubbs' 2nd Generation Catalyst | High functional group tolerance |
Following the metathesis reaction, the protecting group would be removed to yield the desired this compound.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Classical olefination methods provide a reliable route to the dodecene skeleton. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming carbon-carbon double bonds from carbonyl compounds. mnstate.eduwikipedia.orgwikipedia.org
The general approach involves the reaction of a six-carbon aldehyde with a six-carbon phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). For instance, heptanal (B48729) (a C7 aldehyde, which after reaction gives a C12 alkene) could react with a C5 ylide derived from (5-aminopentyl)triphenylphosphonium bromide, or a corresponding phosphonate. To avoid side reactions, the amino group would require protection.
The choice between these two methods often influences the stereochemical outcome of the double bond. wikipedia.org
Wittig Reaction: The stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes (cis), while stabilized ylides yield (E)-alkenes (trans). total-synthesis.com
Horner-Wadsworth-Emmons (HWE) Reaction: This modification generally provides excellent selectivity for the (E)-alkene. wikipedia.orgtcichemicals.com The byproduct, a water-soluble phosphate (B84403) ester, is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
Table 2: Comparison of Wittig and HWE Reactions for Dodec-5-ene Synthesis
| Reaction | Carbonyl Reactant | Phosphorus Reagent | Typical Product Stereochemistry |
|---|---|---|---|
| Wittig (non-stabilized) | Heptanal | (5-Aminopentyl)triphenylphosphonium ylide | (Z)-alkene (cis) |
Selective Reduction of Alkynyl Precursors to Alkenyl Moieties (e.g., from Dodec-5-yn-1-amine)
A highly effective and stereocontrolled strategy involves the synthesis of an alkynyl precursor, Dodec-5-yn-1-amine, followed by its selective reduction. The alkyne can be synthesized via the alkylation of a terminal alkyne, such as 1-heptyne, with a protected 5-halopentylamine.
Once the Dodec-5-yn-1-amine skeleton is formed, the stereochemistry of the resulting alkene is dictated by the choice of reduction method:
Syn-Hydrogenation for cis-(Z)-Alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively reduces the alkyne to a cis-alkene. libretexts.orgnumberanalytics.comiitk.ac.in The poison deactivates the catalyst just enough to prevent over-reduction to the corresponding alkane. libretexts.orgnumberanalytics.com
Anti-Reduction for trans-(E)-Alkenes: The dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (e.g., -78 °C), produces the trans-alkene. jove.comjove.comlibretexts.org The mechanism involves a radical anion intermediate, which preferentially adopts a more stable trans configuration before final protonation. libretexts.orgjove.com
Stereoselective Synthesis of cis- and trans-Dodec-5-EN-1-amine
The stereoselective synthesis of either the cis or trans isomer of this compound is directly achievable through the methods described above.
For cis-(Z)-Dodec-5-en-1-amine:
Wittig Reaction: Employing a non-stabilized ylide.
Alkyne Reduction: Hydrogenation of Dodec-5-yn-1-amine with Lindlar's catalyst. libretexts.orgmasterorganicchemistry.com
For trans-(E)-Dodec-5-en-1-amine:
Horner-Wadsworth-Emmons Reaction: This method reliably yields the trans product. wikipedia.org
Alkyne Reduction: Dissolving metal reduction of Dodec-5-yn-1-amine with Na/NH₃. jove.comlibretexts.orgmasterorganicchemistry.com
Table 3: Summary of Stereoselective Synthetic Routes
| Desired Isomer | Method | Key Reagents/Conditions |
|---|---|---|
| cis-(Z) | Wittig Olefination | Non-stabilized phosphonium ylide |
| cis-(Z) | Alkyne Hydrogenation | H₂, Lindlar's Catalyst |
| trans-(E) | Horner-Wadsworth-Emmons | Phosphonate carbanion, base (e.g., NaH) |
Amination Strategies for the Formation of this compound
An alternative to building the carbon skeleton with the amine functionality already present (in a protected form) is to introduce the amine group at the end of the synthesis.
Reductive Amination Protocols
Reductive amination is a highly effective method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.com This process can be applied to synthesize this compound by starting with Dodec-5-en-1-al. The reaction proceeds in a one-pot fashion where the aldehyde first reacts with an ammonia source (such as aqueous ammonia or ammonium (B1175870) formate) to form an intermediate imine. organic-chemistry.orgacs.org This imine is then reduced in situ to the primary amine. organic-chemistry.org
A variety of reducing agents can be used, with the choice depending on the desired reaction conditions and substrate tolerance. Sodium borohydride (B1222165) (NaBH₄) is a common choice. organic-chemistry.org For greater selectivity, especially in the presence of a carbonyl group, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated iminium ion over the starting aldehyde. harvard.edu
Table 4: Reagents for Reductive Amination of Dodec-5-en-1-al
| Amine Source | Reducing Agent | Key Characteristics |
|---|---|---|
| Aqueous Ammonia (NH₃·H₂O) | Sodium Borohydride (NaBH₄) | Readily available and effective. |
| Ammonium Acetate (NH₄OAc) | Sodium Cyanoborohydride (NaBH₃CN) | Mild; selectively reduces iminium ions. harvard.edu |
| Ammonium Formate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective; avoids toxic byproducts. harvard.edu |
This method is highly versatile and avoids the problem of over-alkylation that can occur with other amination methods. masterorganicchemistry.com
Nucleophilic Substitution Reactions with Halogenated Dodecenes
One of the classical and widely used methods for synthesizing amines is through nucleophilic substitution. ijrpr.com In the context of this compound, this involves the reaction of a halogenated dodecene, such as 1-bromo-dodec-5-ene or 1-chloro-dodec-5-ene, with an amine source. Ammonia or a protected amine can act as the nucleophile, displacing the halide to form the desired C-N bond.
Below is a representative table of reaction parameters for this method:
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-dodec-5-ene | Ammonia | - | Ethanol (B145695) | 100 | Moderate |
| 1-Chloro-dodec-5-ene | Sodium Amide | - | Liquid Ammonia | -33 | Good |
This table is illustrative and specific conditions can vary based on detailed experimental procedures.
Direct Hydroamination Reactions
Direct hydroamination presents a more atom-economical approach to amine synthesis. numberanalytics.com This reaction involves the direct addition of an amine's N-H bond across the carbon-carbon double bond of an alkene. numberanalytics.comprinceton.edu For the synthesis of this compound, this would entail the reaction of dodec-5-ene with ammonia or a primary amine.
Hydroamination can be catalyzed by various means, including acids, bases, or transition metal complexes. numberanalytics.comlibretexts.org The choice of catalyst is crucial in overcoming the activation barrier of the reaction and controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition). libretexts.org For the synthesis of a terminal amine like this compound from an internal alkene, achieving anti-Markovnikov selectivity is a key challenge.
| Alkene | Amine | Catalyst | Regioselectivity |
| Dodec-5-ene | Ammonia | Acid Catalyst | Typically Markovnikov |
| Dodec-5-ene | Ammonia | Transition Metal Catalyst | Can be tuned |
This table provides a general overview of hydroamination outcomes.
Transition Metal-Catalyzed Amination Approaches
Transition metal-catalyzed reactions have become powerful tools for forming C-N bonds with high efficiency and selectivity. ijrpr.com These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.net For the synthesis of this compound, several transition metal-catalyzed strategies can be employed.
One prominent method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with an amine. ijrpr.com While typically applied to aryl systems, related methodologies can be adapted for alkenyl substrates. Another approach is the catalytic insertion of a metal-nitrene species into a C-H bond, which can offer a direct route to amination. nih.gov The development of new ligands and catalyst systems continues to expand the scope and utility of these transformations. rsc.orgibs.re.kr
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type |
| Palladium/Ligand | Dodec-5-enyl triflate | Ammonia | Cross-coupling |
| Rhodium Catalyst | Dodec-5-ene | Aminating Agent | C-H Amination |
| Copper Hydride | Dodec-5-ene | Amine Transfer Reagent | Hydroamination |
This table illustrates various transition metal-catalyzed approaches.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact and enhance sustainability. sigmaaldrich.com These principles include the use of renewable feedstocks, the design of energy-efficient processes, and the minimization of waste. acs.org
Development of Sustainable Catalytic Systems
A key focus of green chemistry is the development of catalysts that are not only efficient and selective but also environmentally benign. acs.org This includes the use of earth-abundant metals, such as iron, in place of precious metals like palladium or rhodium. rsc.org The design of catalysts that can be easily recovered and recycled is another important aspect. unibo.it
For the synthesis of this compound, research is directed towards developing catalytic systems that can operate under milder conditions, in greener solvents (like water or bio-derived solvents), and with high atom economy. unibo.it Homogeneous catalysts that can be separated from the product mixture using techniques like thermomorphic multiphase systems are also being explored to facilitate catalyst recycling. scispace.com
Utilization of Renewable or Bio-derived Starting Materials
The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of green chemistry. semanticscholar.orgrsc.org For the synthesis of this compound, this could involve sourcing the dodecene backbone from plant-based oils or other biomass. rsc.org Many natural products contain long carbon chains that can be chemically modified to produce valuable intermediates. semanticscholar.org
The use of bio-derived starting materials not only reduces reliance on fossil fuels but can also introduce functionality (like stereocenters) that can be advantageous in a synthesis. semanticscholar.org The development of biocatalytic methods, using enzymes to perform specific chemical transformations, is another promising avenue for the green synthesis of amines. acs.orgwiley.comusc.edu These enzymatic processes often occur under mild conditions and with high selectivity, minimizing waste and energy consumption. frontiersin.orgrsc.org
Elucidation of Chemical Reactivity and Transformative Pathways of Dodec 5 En 1 Amine
Reactivity Profile of the Amine Functional Group in Dodec-5-EN-1-amine
The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives a variety of important chemical reactions.
Primary amines readily undergo alkylation with alkyl halides. ncert.nic.in The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com This initial alkylation yields a secondary amine. However, the resulting secondary amine is also nucleophilic and can compete with the primary amine for the alkyl halide, leading to the formation of a tertiary amine. wikipedia.orgpearson.com Further reaction with the alkyl halide can occur, resulting in the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. wikipedia.orgopenstax.org
To favor the formation of a specific product, reaction conditions can be controlled. Using an excess of the initial amine can increase the likelihood of mono-alkylation. pearson.com Conversely, to synthesize the quaternary ammonium salt, an excess of the alkylating agent is used. openstax.org The quaternization reaction is often carried out at elevated temperatures, and various alkylating agents such as alkyl halides (e.g., methyl chloride) and dialkyl sulfates (e.g., dimethyl sulfate) can be employed. google.comgoogle.com
Table 1: Alkylation and Quaternization Reactions of Amines
| Reaction Type | Reactants | Product(s) | Key Features |
|---|---|---|---|
| Alkylation | Primary Amine + Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Reaction proceeds via SN2 mechanism. youtube.com Product mixture is common due to subsequent alkylation of the initial product. wikipedia.orgpearson.com |
| Quaternization | Tertiary Amine + Alkylating Agent | Quaternary Ammonium Salt | Can be achieved with excess alkylating agent. openstax.org Various alkylating agents can be used. google.comgoogle.com |
This table provides a general overview of alkylation and quaternization reactions of primary amines.
Primary amines react with acylating agents like acid chlorides and acid anhydrides to form amides. ncert.nic.inlibretexts.org This reaction, known as acylation, is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a leaving group (e.g., chloride). libretexts.org The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org
Similarly, primary amines can react with sulfonyl chlorides in a process called sulfonylation to yield sulfonamides. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
Table 2: Acylation and Sulfonylation of Primary Amines
| Reaction Type | Reactants | Product | General Conditions |
|---|---|---|---|
| Acylation | Primary Amine + Acid Chloride/Anhydride | Amide | Often in the presence of a base like pyridine. ncert.nic.inlibretexts.org |
| Sulfonylation | Primary Amine + Sulfonyl Chloride | Sulfonamide | Analogous to acylation. |
This table summarizes the formation of amides and sulfonamides from primary amines.
Primary amines condense with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.comtsijournals.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. wjpsonline.com The carbinolamine then undergoes dehydration, typically under acid or base catalysis, to yield the imine. wjpsonline.com The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. wjpsonline.com Schiff bases derived from aliphatic aldehydes can be unstable and may polymerize. wjpsonline.com
Table 3: Schiff Base Formation
| Reactants | Intermediate | Product | Key Features |
|---|
This table outlines the general process of Schiff base formation from primary amines.
Reactivity Profile of the Alkene Functional Group in this compound
The internal double bond in this compound is susceptible to a variety of addition reactions, characteristic of alkenes.
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum, palladium, or nickel. wikipedia.org The reaction typically proceeds with syn-addition of the hydrogen atoms to the alkene.
Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) in an electrophilic addition reaction to form a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the internal, unsymmetrical alkene of this compound would be expected to follow Markovnikov's rule. wikipedia.org This rule states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. wikipedia.org
Table 4: Electrophilic Addition Reactions of Alkenes
| Reaction Type | Reagent | Product | Key Principle |
|---|---|---|---|
| Hydrogenation | H₂ / Catalyst (Pt, Pd, Ni) | Alkane | Reduction of the double bond. wikipedia.org |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane | Electrophilic addition via a halonium ion. |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkane | Follows Markovnikov's rule for unsymmetrical alkenes. wikipedia.org |
This table summarizes common electrophilic addition reactions for the alkene group.
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgsigmaaldrich.com For this compound, the internal alkene could potentially act as a dienophile. However, the reactivity of an unactivated internal alkene in a Diels-Alder reaction is generally low. The reaction is most efficient when the dienophile has electron-withdrawing groups attached, and the diene has electron-donating groups, or vice-versa in the case of an inverse-electron-demand Diels-Alder reaction. wikipedia.orgnih.gov
Other types of cycloadditions, such as 1,3-dipolar cycloadditions, are also possible. libretexts.orgbeilstein-journals.org These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered ring. libretexts.org The feasibility of such reactions with this compound would depend on the specific 1,3-dipole used and the reaction conditions.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Sulfonyl chloride |
| Sulfonamide |
| Imine |
| Carbinolamine |
| Dihaloalkane |
| Haloalkane |
| Alkane |
| Amide |
| Quaternary ammonium salt |
| Secondary amine |
| Tertiary amine |
| Acid chloride |
| Acid anhydride |
| Alkyl halide |
| Aldehyde |
| Ketone |
| Platinum |
| Palladium |
| Nickel |
| Hydrogen bromide |
| Hydrogen chloride |
| Bromine |
| Chlorine |
| Methyl chloride |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis)
The alkene and amine groups in this compound are both susceptible to oxidation, and the reaction outcome is highly dependent on the choice of oxidizing agent and reaction conditions. libretexts.org Selective oxidation at either functional group can be achieved, leading to a variety of valuable synthetic intermediates.
Epoxidation: The carbon-carbon double bond at the C5 position can be converted to an epoxide (oxirane) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. liverpool.ac.uk This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond. However, the primary amine group is also readily oxidized by these reagents to form an amine oxide. libretexts.orgwikipedia.org To achieve selective epoxidation of the alkene, the amine group is typically protected first, for example, by acylation to form an amide, which is less susceptible to oxidation. The subsequent epoxidation yields the N-protected epoxy-amine, from which the protecting group can be removed if desired.
Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol, dodec-5,6-diol-1-amine. This transformation is commonly achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. wikipedia.orgorganic-chemistry.org These reactions are stereospecific, typically resulting in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. wikipedia.org The choice of reagents can be critical; for instance, permanganate-mediated dihydroxylation can sometimes be performed enantioselectively in the presence of chiral ligands. soton.ac.uk
Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the C5-C6 double bond, breaking the carbon chain into two smaller functionalized fragments. nih.govyoutube.com The reaction involves treating this compound with ozone (O₃), followed by a workup step that determines the final products.
Reductive Workup: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water results in the formation of two aldehydes: heptanal (B48729) and 5-aminopentanal. youtube.com
Oxidative Workup: Using an oxidizing agent like hydrogen peroxide results in the formation of the corresponding carboxylic acids: heptanoic acid and 5-aminopentanoic acid.
The ozonolysis reaction is a powerful tool for degrading the long alkyl chain into shorter, bifunctional molecules that can be used in further synthetic steps. nih.gov
Table 1: Summary of Oxidation Reactions of this compound
| Reaction Type | Typical Reagents | Product Structure | Product Name |
| Epoxidation | m-CPBA, H₂O₂ (with amine protection) | A twelve-carbon chain with an oxirane ring at C5-C6 and an amine at C1. | 5-(Heptyl)oxiran-2-yl)methanamine |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | A twelve-carbon chain with hydroxyl groups at C5 and C6 and an amine at C1. | 1-Aminododecane-5,6-diol |
| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Heptanal and 5-aminopentanal. | Heptanal & 5-Aminopentanal |
| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Heptanoic acid and 5-aminopentanoic acid. | Heptanoic Acid & 5-Aminopentanoic Acid |
Olefin Cross-Metathesis with Other Unsaturated Systems
Olefin cross-metathesis is a powerful reaction that redistributes alkylidene fragments between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.org This reaction allows for the modification of the alkyl chain of this compound by forming new carbon-carbon double bonds. capes.gov.br
In a typical cross-metathesis reaction, this compound is reacted with another olefin in the presence of a metathesis catalyst. The outcome of the reaction depends on the structure of the partner alkene. For instance, ethenolysis, the cross-metathesis with ethylene, leads to the cleavage of the molecule and the formation of two shorter terminal alkenes: 1-heptene (B165124) and 1-aminohept-6-ene. This can be a strategic way to synthesize shorter-chain amino-alkenes.
The reaction with other olefins can generate a variety of new functionalized long-chain amines. The selectivity of the cross-metathesis reaction, particularly the E/Z stereochemistry of the newly formed double bond, can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org The presence of the amine functionality can potentially interfere with some catalysts, and protection of the amine may be required for optimal results.
Table 2: Illustrative Olefin Cross-Metathesis Reactions of this compound
| Alkene Partner | Catalyst | Major Products |
| Ethylene (Ethenolysis) | Grubbs' 2nd Gen. | 1-Heptene + 1-Aminohept-6-ene |
| Propylene | Grubbs' 2nd Gen. | 2-Octene + 1-Aminohept-6-ene |
| Styrene | Hoveyda-Grubbs' 2nd Gen. | 1-Phenyl-1-octene + 1-Aminohept-6-ene |
| Methyl Acrylate | Grubbs' 2nd Gen. | Methyl non-2-enoate + 1-Aminohept-6-ene |
Role As a Chemical Intermediate
Utility in the Construction of Complex Molecules
The primary value of Dodec-5-en-1-amine in a research context is its role as a chemical intermediate. Its bifunctional nature allows it to be a versatile building block. The amine group can be readily acylated, alkylated, or used to form amides, carbamates, and ureas. mdpi.com The alkene group can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functional groups at the 5 and 6 positions.
This dual reactivity allows for the construction of more complex molecules. For instance, the amine could be protected, the double bond functionalized, and then the amine deprotected for further reactions, enabling the synthesis of a wide range of dodecane (B42187) derivatives with diverse functionalities.
Examples of Compound Classes Synthesized from this compound
While specific examples starting directly from this compound are scarce in the literature, its structure suggests it could be a precursor to several classes of compounds:
Amphiphilic Polymers: The amine group can be used to graft the dodecenyl chain onto polymers like chitosan, creating amphiphilic materials with potential applications in drug delivery or as surfactants. researchgate.net For example, a similar structure, (2-dodecen-1-yl)succinic anhydride, has been used to modify chitosan. researchgate.net
Heterocyclic Compounds: Through intramolecular reactions, such as an intramolecular aminomercuration or other cyclization strategies, the amine could react with the double bond to form nitrogen-containing heterocyclic compounds like substituted piperidines.
Quaternary Ammonium (B1175870) Compounds: The amine can be quaternized to produce quaternary ammonium salts. nordmann.global These compounds are known for their surfactant and antimicrobial properties.
Applications in Organic Synthesis
As a Reactant in Organic Reactions
As a reactant, Dodec-5-en-1-amine brings both a nucleophilic amine and a reactive alkene to a reaction mixture. It can participate in reactions such as:
Aza-Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. chimicatechnoacta.ru
Amide Synthesis: It can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding N-(dodec-5-en-1-yl)amides. These amides themselves can be interesting targets for further study. mdpi.com
As a Building Block for Target-Oriented Synthesis
In target-oriented synthesis, this compound could serve as a key fragment for building larger, more complex molecules. For example, in the synthesis of natural products or their analogues that contain a long alkyl chain and a nitrogen atom, this compound could be a valuable starting material. Its structure is reminiscent of components of some alkaloids or lipid-like molecules. The presence of the double bond at a specific position allows for the introduction of other functionalities, like hydroxyl groups, through stereocontrolled reactions, which is a common strategy in the synthesis of complex natural products.
Applications of Dodec 5 En 1 Amine and Its Derivatives in Advanced Organic Synthesis
Dodec-e-EN-1-amine as a Fundamental Chemical Building Block
Primary amines are foundational to organic synthesis due to their nucleophilicity and basicity, enabling the construction of a wide array of other functional groups and molecular frameworks. wikipedia.org The presence of an alkene within the twelve-carbon chain of Dodec-5-en-1-amine further enhances its utility, providing a secondary site for chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of complex organic structures, including natural products and their analogues.
While this compound itself is not a known natural product, its structure is closely related to known insect pheromones. For instance, (Z)-Dodec-5-en-1-ol is a component of the sex pheromone of the pine caterpillar, Dendrolimus punctatus. mdpi.comresearchgate.net The synthesis of this pheromone has been well-documented, often starting from ethyl 5-bromopentanoate and proceeding through a Wittig reaction followed by reduction. mdpi.com
The conversion of the natural pheromone alcohol to its amine analogue, this compound, can be achieved through standard synthetic transformations. A common route involves the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination. libretexts.org This process converts the carbonyl group into a primary amine using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride. libretexts.org
The synthesis of such amine analogues is of significant interest in chemical ecology. By modifying the functional group of a natural pheromone, researchers can probe the structure-activity relationships that govern insect olfaction. acs.org These analogues are used to study the specific interactions between the pheromone molecule and its receptor, potentially leading to the development of more potent or selective insect attractants or repellents for pest management. acs.org The amine group, with its different polarity, hydrogen-bonding capability, and basicity compared to the alcohol, provides a key modification for these studies.
Table 1: Plausible Synthetic Route to this compound from a Pheromone Precursor
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | (Z)-Dodec-5-en-1-ol | PCC, CH₂Cl₂ | (Z)-Dodec-5-enal | Oxidation of alcohol to aldehyde |
Convergent and divergent syntheses are strategies designed to improve the efficiency of creating complex molecules or libraries of compounds. organic-chemistry.orggoogle.com this compound is an ideal substrate for divergent synthesis, a strategy that involves reacting a single starting material with a variety of reactants to quickly generate a diverse set of new compounds. google.com
From the central core of this compound, a synthetic sequence can diverge by selectively targeting either the amine or the alkene. For example, the amine can be reacted with a panel of acyl chlorides to produce a library of amides. Each of these amides, still containing the unreacted double bond, can then undergo a second diversification step, such as epoxidation or dihydroxylation, to create a matrix of structurally distinct molecules. Conversely, the alkene could be functionalized first, followed by reactions at the amine. This approach is highly valuable in medicinal chemistry and materials science for rapidly generating and screening novel molecular entities.
Contribution to the Development of Novel Organic Methodologies
The development of new catalysts and ligands is a cornerstone of modern organic synthesis. The unique structural features of this compound make it a potential precursor for custom-designed molecules that can influence the rate and selectivity of chemical reactions.
Primary amines are crucial starting points for the synthesis of chiral organocatalysts and ligands for metal-catalyzed reactions. rsc.orgnih.gov Asymmetric organocatalysis often relies on chiral secondary amines, which can be readily prepared from a primary amine like this compound through reductive amination with an appropriate aldehyde or ketone. mdpi.com For example, reaction with a chiral aldehyde could install a stereocenter, leading to a new chiral secondary amine catalyst.
Furthermore, the amine group can be used to construct more complex ligand architectures. nih.gov It can be acylated with pyridine-2,6-dicarbonyl dichloride, for instance, to form part of a pincer ligand framework. The long dodecenyl chain could influence the solubility and steric environment of the resulting metal complex, potentially tuning its catalytic activity. While specific applications of this compound in this context are not yet documented, its potential is derived from the well-established role of primary amines in the synthesis of a vast range of catalysts. rsc.orgmdpi.com
Table 2: Potential Transformations of this compound
| Functional Group | Reaction Type | Reagent(s) | Product Class | Potential Application |
|---|---|---|---|---|
| Amine | Acylation | RCOCl | Amide | Building block, functional polymer |
| Amine | Sulfonylation | RSO₂Cl | Sulfonamide | Biologically active analogue |
| Amine | Urea Formation | R-NCO | Urea | Ligand, functional material |
| Alkene | Epoxidation | mCPBA | Epoxide | Synthetic intermediate |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol | Functionalized polyol |
Precursor for Advanced Functional Molecules
The dual reactivity of this compound makes it an attractive precursor for molecules designed for specific functions in materials science and biology. The primary amine serves as a versatile handle for introducing a wide range of chemical moieties. wikipedia.org
For example, reaction with isocyanates yields ureas, while reaction with acyl chlorides or acid anhydrides produces amides. wikipedia.orgacs.org These reactions can be used to attach this compound to polymer backbones, surfaces, or other molecular scaffolds. The long aliphatic chain can impart hydrophobicity or act as a spacer, while the amine-derived linkage provides specific chemical and physical properties.
Simultaneously, the C5-double bond is available for a host of alkene transformations. It can be oxidized to an epoxide or a diol, halogenated, or used in radical additions. It can also participate in olefin metathesis reactions, allowing for chain extension or the synthesis of di- or poly-unsaturated systems. This versatility allows for the creation of complex, multifunctional molecules such as specialized surfactants, polymer additives, or building blocks for self-assembling systems from a single, well-defined precursor.
Dodec 5 En 1 Amine in Materials Science and Polymer Chemistry
Amine-Functionalized Materials Derived from Dodec-5-EN-1-amine
The primary amine group is a highly reactive nucleophile, making it a key functional group for creating amine-functionalized materials. polysciences.comresearchgate.net These materials are valuable in coatings, adhesives, and biomedical applications due to the amine's ability to interact with various substrates and participate in further chemical reactions. polysciences.comresearchgate.net
Primary amines are widely used for the surface modification of various materials to alter their surface properties, such as hydrophilicity, adhesion, and biocompatibility. nih.gov Techniques like covalent grafting allow for the permanent attachment of molecules like this compound to surfaces containing reactive groups (e.g., oxides, carboxylic acids, or epoxides). nih.govrsc.orgosti.gov
For instance, the amine group can be grafted onto surfaces of nanoparticles or polymers. nih.govrsc.org This process can be achieved through several chemical pathways:
Reaction with epoxy groups: The primary amine can open an epoxide ring, forming a stable covalent bond.
Amide bond formation: In the presence of activating agents, amines can react with surface carboxyl groups to form amide linkages.
Reaction with isocyanates: Amines readily react with isocyanate groups to form urea linkages. creative-proteomics.com
The long dodecyl chain of this compound would impart a hydrophobic character to the modified surface, while the internal double bond remains available for subsequent reactions, such as crosslinking or further functionalization. researchgate.net
Table 1: Potential Surface Modification Reactions for this compound
| Surface Functional Group | Linkage Formed with Amine | Resulting Surface Property Change |
| Epoxide | β-Hydroxy amine | Increased hydrophobicity, reactive alkene site |
| Carboxylic Acid (activated) | Amide | Increased hydrophobicity, reactive alkene site |
| Isocyanate | Urea | Increased hydrophobicity, reactive alkene site |
| Alkyl Halide | Secondary Amine | Increased hydrophobicity, reactive alkene site |
Crosslinking agents are crucial for transforming thermoplastics into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. chempoint.com The primary amine of this compound contains two reactive N-H bonds, allowing it to function as a crosslinker for polymers containing amine-reactive groups, such as epoxy resins or polyurethanes. creative-proteomics.comchempoint.com
In an epoxy resin system, for example, one molecule of this compound can react with two epoxide groups, creating a bridge between two polymer chains. Furthermore, the unsaturation (C=C double bond) within its aliphatic chain presents an additional site for crosslinking through mechanisms like vulcanization (sulfur crosslinking) or free-radical polymerization, a feature exploited in materials like styrene-butadiene rubber. doi.org This dual-functionality could lead to the formation of complex polymer networks with tailored properties.
Incorporation of this compound into Polymeric Architectures
The ability of this compound to act as a monomer allows for its direct incorporation into the backbone of various polymer chains. alfa-chemistry.com This integration fundamentally alters the polymer's structure and resulting properties.
Primary amines are fundamental building blocks for several classes of condensation polymers. acs.org
Polyamides: this compound can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. mdpi.comchemguide.co.uk The reaction forms a repeating amide linkage, with the long, unsaturated alkyl chain becoming a pendant group on the polymer backbone. rsc.org
Polyureas: The reaction of primary amines with diisocyanates yields polyureas. nih.govresearchgate.netnih.gov This reaction is typically fast and efficient, making it suitable for applications like coatings and foams. acs.org
Polyimines: Polyimines, also known as polyschiff bases, are formed through the condensation reaction between amines and aldehydes or ketones. wikipedia.orgnih.gov These polymers often feature dynamic covalent bonds, which can impart self-healing and recyclable properties to the material. nih.govacs.org
In each case, the presence of the C12 unsaturated side chain would differentiate these polymers from their conventional counterparts derived from simple aliphatic amines like hexamethylene diamine.
Incorporating a long, flexible, and unsaturated aliphatic chain like that of this compound into a polymer is expected to significantly influence its material properties.
Plasticization Effect: The long alkyl side chain can act as an internal plasticizer, increasing the free volume between polymer backbones. This typically leads to a decrease in the glass transition temperature (Tg), making the material more flexible and less brittle. acs.org
Hydrophobicity: The nonpolar C12 chain would increase the hydrophobicity of the resulting polymer, reducing its water absorption and potentially improving its resistance to hydrolysis.
Mechanical Properties: The introduction of unsaturation in the side chains can impact the packing of polymer chains. Studies on polyesters with unsaturated fatty acid side chains have shown that cis double bonds introduce 'kinks' that hinder chain packing, which can decrease tensile strength and viscosity. rsc.org
Post-Polymerization Modification: The double bond serves as a reactive handle for post-polymerization modification. rsc.org This allows a base polymer to be further functionalized, for instance, by attaching other chemical groups via thiol-ene click chemistry or epoxidation, creating materials with specialized properties from a single polymer precursor. rsc.org
Table 2: Predicted Effects of Incorporating this compound as a Co-Monomer
| Polymer Property | Predicted Change | Rationale |
| Glass Transition Temp. (Tg) | Decrease | Internal plasticization from the flexible C12 side chain. rsc.org |
| Water Absorption | Decrease | Increased hydrophobicity from the long aliphatic chain. |
| Tensile Strength | Decrease | Disruption of polymer chain packing by the bulky side chain. rsc.org |
| Chemical Reactivity | Increase | Availability of the C=C double bond for post-polymerization modification. rsc.org |
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govmdpi.com Molecules with long alkyl chains, like this compound, are excellent candidates for forming such assemblies.
The primary amine group is capable of forming strong, directional hydrogen bonds. Simultaneously, the long C12 hydrocarbon tails can align through van der Waals interactions, a key driving force for the formation of lamellar or micellar structures. The combination of a polar head group (amine) and a long nonpolar tail gives the molecule an amphiphilic character. In appropriate solvents or on surfaces, these molecules could self-assemble into well-defined nanostructures like monolayers, bilayers, or vesicles. nih.gov While specific studies on this compound are not available, the principles of supramolecular chemistry suggest its potential to form such ordered systems. mdpi.com
Environmental Chemistry and Fate of Dodec 5 En 1 Amine
Degradation Pathways of Dodec-5-EN-1-amine in Environmental Compartments
The breakdown of this compound in the environment proceeds through two primary channels: abiotic processes, which are non-biological, and biotic processes, driven by microorganisms.
Abiotic degradation involves the transformation of a chemical through non-biological processes such as photolysis, hydrolysis, and oxidation.
Photolysis : Direct photolysis of long-chain aliphatic amines in water is generally not expected to be a significant degradation pathway due to the absence of functional groups that can absorb light energy at relevant environmental wavelengths. canada.ca However, indirect photolysis can occur. In the atmosphere, amines can be degraded by reactions with photochemically-produced hydroxyl radicals (•OH). canada.ca For instance, the estimated atmospheric half-life for a related compound, 1-dodecene, reacting with hydroxyl radicals is about 10 hours. nih.gov The presence of amines can also influence photochemical reactions; for example, the photolysis of certain aryl chlorides is assisted by aliphatic amines, proceeding from a triplet excited state. osti.gov
Hydrolysis : this compound is not expected to undergo significant hydrolytic degradation because it lacks hydrolysable functional groups. canada.ca While Schiff bases derived from aliphatic amines can undergo hydrolysis, the parent amine itself is stable against this process under typical environmental conditions. acs.org
Oxidation by Reactive Species : Oxidation is a major abiotic degradation pathway for aliphatic amines.
Ozone (O₃) : In aqueous solutions, ozone reacts rapidly with the non-protonated form of aliphatic amines. rsc.org The reaction rates for primary amines are generally slower than for secondary and tertiary amines. rsc.orgnih.gov The reaction can proceed via two main pathways: an electron transfer that leads to the formation of an amine radical cation and an ozonide radical, or an oxygen atom transfer that forms an aminoxide and singlet oxygen. rsc.org The amine radical cation can then deprotonate at a neighboring carbon, which, after adding dioxygen and subsequent elimination and hydrolysis, can lead to a secondary amine and an aldehyde. rsc.org These reactions can result in the formation of products with nitrogen-oxygen bonds, such as nitroalkanes. nih.gov
Hydroxyl Radicals (•OH) : As highly reactive species, hydroxyl radicals readily attack aliphatic amines in the atmosphere, contributing significantly to their degradation. canada.ca This reaction involves the abstraction of a hydrogen atom from the amine.
Biotic degradation by microorganisms is a critical pathway for the removal of aliphatic amines from the environment.
Microbial Metabolism : Numerous studies have demonstrated that fatty amines are susceptible to microbial degradation. scispace.com Bacteria, particularly from the genus Pseudomonas, are capable of utilizing long-chain primary alkylamines as their sole source of carbon, nitrogen, and energy. nih.govnih.gov The degradation process often begins with the cleavage of the C-N bond, releasing ammonia (B1221849) and allowing the alkyl chain to be metabolized. nih.gov Studies on Pseudomonas sp. have shown that it can degrade primary alkylamines with chain lengths from C₃ to C₁₈, with a preference for those between C₈ and C₁₄. nih.gov The initial step in the metabolism of dodecylamine (B51217) by Pseudomonas strain BERT is believed to be a C-N cleavage, as the strain can grow on potential intermediates like dodecanal (B139956) and dodecanoic acid. nih.gov
Biodegradation Studies : Standardized biodegradability tests have confirmed that many primary amines are readily biodegradable. nih.gov For example, dodecylamine reached approximately 80% degradation within one week in a ready biodegradability test. nih.gov In Closed Bottle tests, dodecylamine was shown to be degraded within a week. scispace.com The biodegradability can be influenced by factors such as the compound's concentration and bioavailability, as higher concentrations can have biocidal effects. nih.gov The presence of a double bond in this compound may influence the specific enzymatic pathways used by microorganisms compared to its saturated analog, dodecylamine.
The following table summarizes results from biodegradation studies on related aliphatic amines.
| Compound | Test Method | Inoculum | Duration | Result | Citation |
| Dodecylamine | Closed Bottle Test | Activated Sludge | 7 days | Degraded | scispace.com |
| Dodecylamine | Ready Biodegradability Test | Not specified | 7 days | ~80% degradation | nih.gov |
| Dodecylamine | MITI Test | Activated Sludge | 28 days | Readily biodegradable | nih.govresearchgate.net |
| Dodecyldimethylamine | Closed Bottle Test | Activated Sludge, Soil, River Water | 7 days | Degraded | scispace.com |
| Didodecylamine | Closed Bottle Test | Activated Sludge | 28 days | <60% degradation | scispace.com |
Identification and Characterization of Environmental Transformation Products
The degradation of this compound results in a variety of transformation products, depending on the degradation pathway.
Abiotic Degradation Products :
Oxidation by ozone can yield products containing N-O bonds. For primary amines like this compound, this can lead to the formation of corresponding nitroalkanes (e.g., 1-nitrododecane (B100228) derivatives) and aldehydes. nih.gov The reaction can also produce hydroxyl radicals, which can induce further reactions. rsc.org Atmospheric oxidation can lead to the formation of amides and imines. unit.no
Biotic Degradation Products :
Microbial degradation of primary amines typically involves an initial cleavage of the C-N bond, releasing ammonia . scispace.comnih.gov The remaining alkyl chain is then metabolized. For this compound, this would likely produce (Z)-dodec-5-en-1-al (an aldehyde), which would be further oxidized to (Z)-dodec-5-enoic acid and then enter fatty acid metabolism pathways (e.g., beta-oxidation). nih.gov The degradation of biogenic amines by Pseudomonas species has been well-studied, showing a wide range of catabolic enzymes and transport systems involved in breaking down these compounds. nih.gov In some cases, microbial metabolism of amines can lead to the formation of other biogenic amines. frontiersin.org
The table below lists potential transformation products from the degradation of this compound.
| Degradation Pathway | Potential Transformation Product | Chemical Class | Citation |
| Abiotic (Ozonation) | Nitroalkane derivative | Nitro compound | nih.gov |
| Abiotic (Ozonation) | Aldehyde derivative | Aldehyde | rsc.org |
| Abiotic (Atmospheric Oxidation) | Amide derivative | Amide | unit.no |
| Abiotic (Atmospheric Oxidation) | Imine derivative | Imine | unit.no |
| Biotic (Microbial) | Ammonia | Inorganic Nitrogen | scispace.comnih.gov |
| Biotic (Microbial) | (Z)-Dodec-5-en-1-al | Aldehyde | nih.gov |
| Biotic (Microbial) | (Z)-Dodec-5-enoic acid | Carboxylic Acid | nih.gov |
Green Chemistry and Sustainability Considerations in the Production and Use of this compound
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of aliphatic amines is a key area where these principles can be applied to enhance sustainability. acs.org
Sustainable Synthesis Routes : Traditional methods for producing amines often involve multiple steps, harsh reagents like hydrochloric acid, and the generation of significant waste. sciencedaily.com Modern approaches aim for higher atom economy and efficiency. rsc.org
Catalytic Hydroamination : This is an atom-economical method that involves the direct addition of an amine's N-H bond across an alkene's C=C double bond. wikipedia.org This one-step process, often requiring a catalyst, can be a green route to synthesizing compounds like this compound from the corresponding diene or alkyne and ammonia. wikipedia.orgrsc.org
Reductive Amination : This is another key strategy. It can involve the conversion of aldehydes and ketones to amines. wikipedia.org More sustainable versions aim to start from renewable feedstocks, such as biomass-derived carboxylic acids or α-hydroxy carbonyl oxygenates, using catalytic systems that operate under mild conditions and produce only water as a byproduct. acs.orgasiaresearchnews.com
Catalysis : The use of specific catalysts is a cornerstone of green chemistry, enabling atom-economical reactions and minimizing waste. rsc.org Research has focused on developing catalysts, including those based on molybdenum or platinum-molybdenum systems, that are efficient, recyclable, and can be used in green solvents like ethanol (B145695) or water. rsc.orgorganic-chemistry.org Photocatalysis and electrochemistry also offer pathways for amine synthesis under milder conditions. nih.gov
Future Research Directions and Emerging Perspectives on Dodec 5 En 1 Amine
Exploration of Unconventional Synthetic Pathways
Traditional methods for synthesizing primary amines often involve multi-step processes with harsh reagents. Future research is poised to explore more efficient and selective unconventional synthetic pathways for Dodec-5-en-1-amine.
One promising avenue is the direct amination of Dodec-5-en-1-ol. This could potentially be achieved through "hydrogen borrowing" or "acceptorless dehydrogenative coupling" catalysis. These methods, which are gaining traction for their sustainability, involve the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with an ammonia (B1221849) source, regenerating the catalyst and producing water as the primary byproduct. rsc.org Research into heterogeneous catalysts, particularly those based on non-precious metals, is a key focus for making such processes economically viable and environmentally friendly. researchgate.net
Another unconventional approach involves the hydroamination of a suitable C12 diene. This atom-economical reaction would involve the direct addition of an amine source across a double bond. While challenging, advancements in catalyst design, including those based on alkali metals or frustrated Lewis pairs, are opening new possibilities for the direct addition of ammonia to unsaturated hydrocarbons. uni-paderborn.dekit.edu
The synthesis of chiral amines is a significant challenge, and biocatalysis presents a powerful tool for achieving high enantioselectivity. mdpi.com Future research could explore the use of engineered enzymes, such as amine dehydrogenases or transaminases, for the asymmetric synthesis of this compound. frontiersin.orgrsc.org For instance, a potential biocatalytic route could involve the enzymatic reduction of a corresponding ketone or the amination of an alcohol precursor. nih.govacs.org A synthesis for (Z)-Dodec-5-en-1-ol, a potential precursor, has been reported, which could be a starting point for such enzymatic transformations. mdpi.comresearchgate.net
Novel Applications in Interdisciplinary Scientific Domains
The unique combination of a long aliphatic chain and a reactive amine group in this compound suggests a range of potential applications across various scientific fields.
In materials science , long-chain amines are utilized in the synthesis of polymers, catalysts, and functional materials. ijrpr.com this compound could serve as a monomer or a modifying agent in the creation of novel polymers with tailored properties, such as stimuli-responsive or self-healing materials. Its unsaturated nature offers a site for further functionalization or polymerization. The amine group can also be used to functionalize nanoparticles, creating stable and dispersible nanomaterials for applications in electronics or bioimaging. ontosight.ai
In the agricultural sector , long-chain amines and their derivatives are components of surfactants and adjuvants in pesticide formulations. The specific structure of this compound could be investigated for its potential as a more effective or environmentally benign alternative to existing compounds. Furthermore, some unsaturated long-chain alcohols, which are precursors to amines, are known insect sex pheromones, suggesting a potential role for this compound or its derivatives in pest management. mdpi.com
In pharmaceuticals and drug discovery , the amine functional group is a crucial component in a vast number of therapeutic agents. ijrpr.com While there is no current direct application of this compound in medicine, its structure could be a building block for the synthesis of new bioactive molecules. The long aliphatic chain could be exploited to modulate the lipophilicity and membrane permeability of drug candidates.
Development of Advanced Spectroscopic and Computational Techniques for this compound Studies
A thorough understanding of the structure, dynamics, and reactivity of this compound requires the application and development of advanced analytical and computational methods.
NMR Spectroscopy: 1H and 13C NMR would be essential for confirming the structure, including the position and stereochemistry (Z or E) of the double bond. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be crucial for unambiguous signal assignment. researchgate.netorganicchemistrydata.org For the analogous saturated compound, dodecylamine (B51217), the 1H NMR spectrum shows characteristic signals for the amine protons and the alkyl chain. nih.gov For an unsaturated amine like this compound, additional signals for the olefinic protons would be expected in the 5-6 ppm region.
IR Spectroscopy: IR spectroscopy would confirm the presence of the amine (N-H stretching and bending vibrations) and the carbon-carbon double bond (C=C stretching). The N-H stretching of primary amines typically appears as two bands in the 3300-3500 cm⁻¹ region. sapub.org
Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular properties and reactivity of this compound. acs.orgworktribe.comrsc.org
Conformational Analysis: DFT calculations can be used to determine the most stable conformations of the molecule and to understand the rotational barriers around the single bonds.
Reactivity Prediction: Molecular electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions. bibliotekanauki.pl
Spectra Simulation: Computational methods can also be used to simulate NMR and IR spectra, aiding in the interpretation of experimental data.
The combination of experimental spectroscopy and computational modeling will be a powerful approach to fully elucidate the structure-property relationships of this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
